3-Bromo-5-fluoro-2-nitrotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoro-2-nitrotoluene is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of toluene, where the methyl group is substituted with a bromine atom at the third position, a fluorine atom at the fifth position, and a nitro group at the second position. This compound is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-nitrotoluene typically involves multi-step reactions starting from toluene. The process includes:
Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position.
Bromination: The nitrotoluene is then brominated using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the meta position.
Fluorination: Finally, the compound undergoes fluorination using a fluorinating agent such as Selectfluor to introduce the fluorine atom at the para position.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-fluoro-2-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 3-Bromo-5-fluoro-2-aminotoluene.
Oxidation: Formation of 3-Bromo-5-fluoro-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-fluoro-2-nitrotoluene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-fluoro-2-nitrotoluene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-nitrotoluene
- 5-Fluoro-2-nitrotoluene
- 3-Bromo-5-chloro-2-nitrotoluene
Uniqueness
3-Bromo-5-fluoro-2-nitrotoluene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions compared to similar compounds. The combination of these substituents makes it a valuable intermediate in organic synthesis and research.
Eigenschaften
Molekularformel |
C7H5BrFNO2 |
---|---|
Molekulargewicht |
234.02 g/mol |
IUPAC-Name |
1-bromo-5-fluoro-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(9)3-6(8)7(4)10(11)12/h2-3H,1H3 |
InChI-Schlüssel |
HEQRANQEOUBDLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.